molecular formula C12H13BrN2O B12921674 3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 84946-17-8

3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12921674
CAS No.: 84946-17-8
M. Wt: 281.15 g/mol
InChI Key: FPEHIWWVZSYTKT-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a bromoethyl group attached to the pyrido[1,2-a]pyrimidin-4-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-(2-Bromoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2,7-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, such as chloroethyl or methyl groups .

Properties

IUPAC Name

3-(2-bromoethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8-3-4-11-14-9(2)10(5-6-13)12(16)15(11)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEHIWWVZSYTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)CCBr)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233988
Record name 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84946-17-8
Record name 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84946-17-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name 3-(2-BROMOETHYL)-2,7-DIMETHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
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